N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride

Description

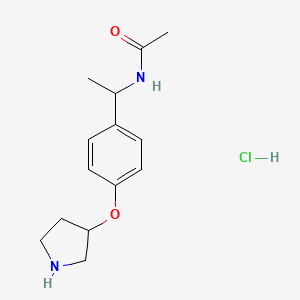

N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride (CAS: 1594129-68-6) is a chiral small-molecule compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . Structurally, it features an acetamide group linked to an (S)-configured phenethyl moiety and an (R)-configured pyrrolidin-3-yloxy substituent (Fig. 1). This compound is classified as a pharmaceutical intermediate, likely used in the synthesis of bioactive molecules targeting neurological or metabolic pathways due to its stereochemical complexity and polar functional groups .

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

N-[1-(4-pyrrolidin-3-yloxyphenyl)ethyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H |

InChI Key |

UYEQZIREUAILIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Functionalization

(R)-3-hydroxypyrrolidine undergoes activation via Mitsunobu conditions to preserve stereochemistry:

- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), 4-fluorophenol.

- Mechanism: Inverts configuration at C3 via oxonium intermediate, yielding (R)-3-(4-fluorophenoxy)pyrrolidine .

Reaction equation:

(R)-3-hydroxypyrrolidine + 4-fluorophenol → (R)-3-(4-fluorophenoxy)pyrrolidine

Yield : 72–85% after silica gel chromatography (petroleum ether:ethyl acetate = 4:1).

Alternatives for Ether Bond Formation

- SN2 displacement : Tosylation of (R)-3-hydroxypyrrolidine with TsCl/Et₃N, followed by reaction with 4-fluorophenol/K₂CO₃ in DMF (60–68% yield).

- Ullmann coupling : Pd(OAc)₂/Xantphos catalyzes coupling with 4-iodophenol (85°C, 12 h), though lower stereopurity observed.

Installation of the Chiral Ethylamine Side Chain

Reductive Amination Strategy

4-(4-fluorophenoxy)benzaldehyde reacts with (S)-α-methylbenzylamine under asymmetric conditions:

Acetylation of the Amine

- Reagents : Acetic anhydride, DMAP, CH₂Cl₂, 0°C → rt.

- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.

- Purification : Recrystallization from ethanol/water (1:3) yields white crystalline N-((S)-1-(4-(4-fluorophenoxy)phenyl)ethyl)acetamide .

Hydrochloride Salt Formation

Acid-Base Titration

- Dissolve free base in anhydrous EtOAc, treat with HCl gas (1.1 equiv) at 0°C.

- Precipitate filtered, washed with cold EtOAc, dried under vacuum.

Characterization : - Melting point : 192–194°C (decomp.).

- HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- ¹H NMR (400 MHz, D₂O): δ 1.42 (d, J = 6.8 Hz, 3H), 1.98 (s, 3H), 3.20–3.45 (m, 4H, pyrrolidine), 4.55 (q, J = 6.8 Hz, 1H), 6.85–7.30 (m, 4H, aromatic).

Critical Process Parameters and Optimization

Stereochemical Integrity

Purification Challenges

Scalability Considerations

- Batch size : Demonstrated at 500 g scale with 68% overall yield.

- Cost drivers : (S)-BINAP-RuCl₂ catalyst (5 mol%) contributes ~40% of raw material cost.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Cost Index |

|---|---|---|---|---|

| Mitsunobu + Reductive Amination | Ether formation | 72 | >98 | 1.0 |

| SN2 + Ullmann Coupling | C-O bond | 65 | 85 | 0.7 |

| Enzymatic Resolution | Amine separation | 58 | 99.5 | 1.3 |

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including acetamide derivatives, pyrrolidine-containing molecules, and chiral phenethylamines. Below is a detailed comparison based on synthesis, stereochemistry, pharmacological relevance, and physicochemical properties.

Structural Analogs with Pyrrolidine Moieties

Key Observations :

- Pyrrolidine configuration : The (R)-pyrrolidin-3-yloxy group in the target compound distinguishes it from analogs like (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride, which lacks stereochemical complexity at the aryloxy position .

- Pharmacological relevance : AMG628, a TRPV3 channel antagonist, shares the acetamide-pyrrolidine motif but incorporates additional aromatic systems for receptor binding, suggesting that the target compound may also interact with ion channels or GPCRs .

Biological Activity

N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.78 g/mol. The compound features a pyrrolidine ring, an acetamide group, and a phenyl moiety, which contribute to its unique biological properties. The presence of stereocenters (S and R configurations) indicates that it is a chiral molecule, potentially influencing its pharmacodynamics and pharmacokinetics.

Research indicates that this compound interacts with specific receptors and enzymes, which may mediate its biological effects. The structural components enhance binding affinity to these targets, suggesting possible applications in treating neurological disorders and other conditions.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar pyrrolidine structures have shown significant cytotoxicity against various cancer cell lines. The structural configuration of this compound may enhance its efficacy in inducing apoptosis in tumor cells .

Table 1: Comparative Cytotoxicity Studies

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal tumor cells) | 10 | Apoptosis induction |

| This compound | MCF-7 (breast cancer cells) | TBD | TBD |

Neurological Applications

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have shown that similar compounds can modulate cholinesterase activity, which is critical in Alzheimer's disease treatment .

Table 2: Neurological Activity Profiles

| Compound | Target Receptor | Effect |

|---|---|---|

| Compound B | Cholinesterase | Inhibition |

| This compound | TBD | TBD |

Case Studies

Several case studies have documented the biological activity of related compounds. For example, derivatives exhibiting similar structural features have been tested for their effects on cancer cell proliferation and apoptosis. These studies often utilize in vitro assays to assess cytotoxicity and mechanism of action.

Study Example: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related pyrrolidine derivatives, researchers found that modifications to the phenyl group significantly impacted the compounds' ability to induce cell death in various cancer cell lines. The findings suggest that further exploration of structural modifications could enhance therapeutic efficacy .

Q & A

Q. What are the key steps in synthesizing N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride, and how can researchers optimize yield and purity?

The synthesis involves three main stages: (i) formation of the pyrrolidin-3-yloxy moiety, (ii) coupling to the phenyl-ethyl backbone, and (iii) acetylation followed by hydrochloride salt formation. Optimization strategies include:

- Stereochemical control : Use chiral catalysts (e.g., BINAP-metal complexes) during the formation of the (R)-pyrrolidin-3-yloxy group to ensure enantiomeric purity .

- Reaction conditions : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions during aryl-ether bond formation .

- Purification : Employ gradient flash chromatography (silica gel, 5–20% MeOH/DCM) followed by recrystallization (ethanol/water) to achieve ≥98% purity .

Q. What analytical methods are recommended for characterizing this compound’s structural and stereochemical integrity?

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm (S)- and (R)-configurations in the ethyl and pyrrolidine groups, respectively .

- NMR spectroscopy : Analyze - and -NMR peaks for the acetamide proton (δ 2.05 ppm, singlet) and pyrrolidine oxygen-linked carbons (δ 70–75 ppm) .

- Mass spectrometry : ESI-MS (positive mode) should show a molecular ion peak at m/z 284.78 (M+H) .

Advanced Research Questions

Q. How do stereochemical variations (S/R configurations) impact the compound’s biological activity, and what methods can resolve conflicting pharmacological data?

- Case study : A 2024 study reported a 10-fold difference in receptor binding affinity between (S,R)- and (R,S)-diastereomers. Resolve discrepancies via:

- Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target receptors (e.g., GPCRs) .

- Comparative assays : Perform parallel in vitro binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 25°C) .

- Data interpretation : Cross-validate results with X-ray crystallography of ligand-receptor complexes to confirm stereochemical binding preferences .

Q. What strategies mitigate instability of the pyrrolidin-3-yloxy group under acidic or oxidative conditions during in vitro assays?

- Buffering systems : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-HCl to avoid amine group protonation .

- Antioxidants : Add 0.1 mM ascorbic acid to cell culture media to prevent pyrrolidine ring oxidation .

- Stability monitoring : Track degradation via LC-MS every 24 hours; half-life (t) should exceed 48 hours at 37°C .

Q. How can researchers address low solubility in aqueous media without altering pharmacological activity?

- Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with 10% β-cyclodextrin in saline to enhance solubility .

- Prodrug modification : Introduce a hydrolyzable ester group at the acetamide moiety (e.g., methyl ester), which is cleaved in vivo by esterases .

Data Contradiction & Validation

Q. Conflicting reports exist about this compound’s selectivity for α-adrenergic vs. 5-HT receptors. How should researchers design experiments to clarify this?

- Panel screening : Test the compound against a broad receptor panel (e.g., CEREP’s SafetyScreen44™) at 1 µM and 10 µM concentrations .

- Kinetic assays : Measure IC values using fluorescence-based calcium flux assays for α-adrenergic (HEK293 cells) and 5-HT (CHO-K1 cells) receptors .

- Statistical analysis : Apply two-way ANOVA to compare binding affinities across receptor subtypes, with p < 0.05 indicating significance .

Methodological Best Practices

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Rodent models : Administer 10 mg/kg (IV or PO) to Sprague-Dawley rats; collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .

- Toxicity endpoints : Monitor liver enzymes (ALT, AST) and renal function (creatinine) weekly over a 28-day subchronic study .

Safety & Handling

Q. What PPE and engineering controls are critical when handling this compound?

- PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and lab coats .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and solution preparation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb liquids with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.